

Application of Relebactam in Time-Kill Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: *Relebactam*
CAS No.: 1174020-13-3
Cat. No.: B15564724

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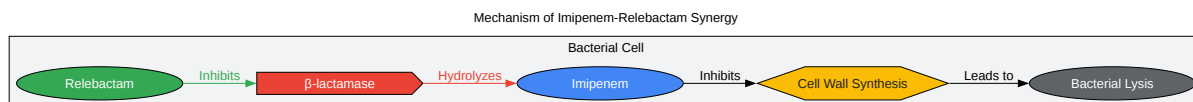
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This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of **Relebactam** in time-kill assays.

Relebactam, a diazabicyclooctane β -lactamase inhibitor, is crucial in restoring the activity of imipenem against many multidrug-resistant Gram-negative bacteria.[1][2] Time-kill assays are essential for evaluating the pharmacodynamics of antimicrobial agents, offering insights into their bactericidal or bacteriostatic effects over time.[3][4]

Mechanism of Action: Relebactam's Role in Potentiating Imipenem

Relebactam functions by inhibiting Ambler Class A and Class C β -lactamases, enzymes that are a primary mechanism of resistance to β -lactam antibiotics in bacteria like *Pseudomonas aeruginosa* and *Klebsiella pneumoniae*. [2][5] By binding to and inactivating these enzymes, **Relebactam** protects imipenem from hydrolysis, allowing the carbapenem to effectively inhibit bacterial cell wall synthesis, leading to cell death. [1][2] This synergistic action restores the in vitro activity of imipenem against many imipenem-non-susceptible strains. [6][7]



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Caption: Mechanism of Imipenem-**Relebactam** Synergy.

Quantitative Data from Time-Kill Assays

The following tables summarize the bactericidal activity of imipenem in combination with **relebactam** against key pathogens as determined by in vitro time-kill assays.

Table 1: Imipenem-**Relebactam** Activity against *Pseudomonas aeruginosa*

Isolate MIC (Imipenem/Relebactam, µg/mL)	Mean Change in log ₁₀ CFU/mL at 24 hours	Reference
1/4	-2.93 ± 0.38	[8]
2/4	-1.67 ± 0.29	[8]
4/4	+0.38 ± 0.96	[8]
8/4	+0.15 ± 0.65	[8]

Data from a study evaluating imipenem-**relebactam** against ten clinical *P. aeruginosa* isolates. The starting inoculum was approximately 6.55 ± 0.28 log₁₀ CFU/mL.[8]

Table 2: Activity of Imipenem/**Relebactam** against Imipenem-Non-Susceptible *Klebsiella pneumoniae*

Resistance Mechanism	Imipenem/Relebactam Susceptibility (%)	Reference
KPC-producing	100	[9]
AmpC-producing	100	[9]
OXA-48-producing	50	[9]
Metallo- β -lactamase (MBL)-producing	0	[9]
Porin loss + ESBL/AmpC overproduction	77.7	[9]

This table highlights the restoration of imipenem susceptibility by **relebactam** against various resistance mechanisms in *K. pneumoniae*.

Experimental Protocols

A standardized protocol for conducting time-kill assays is crucial for obtaining reproducible results. The following is a general protocol adapted from established methodologies.[10][11][12]

Protocol 1: Time-Kill Assay for Imipenem-Relebactam

Objective: To assess the bactericidal activity of imipenem-**relebactam** against a bacterial isolate over a 24-hour period.

Materials:

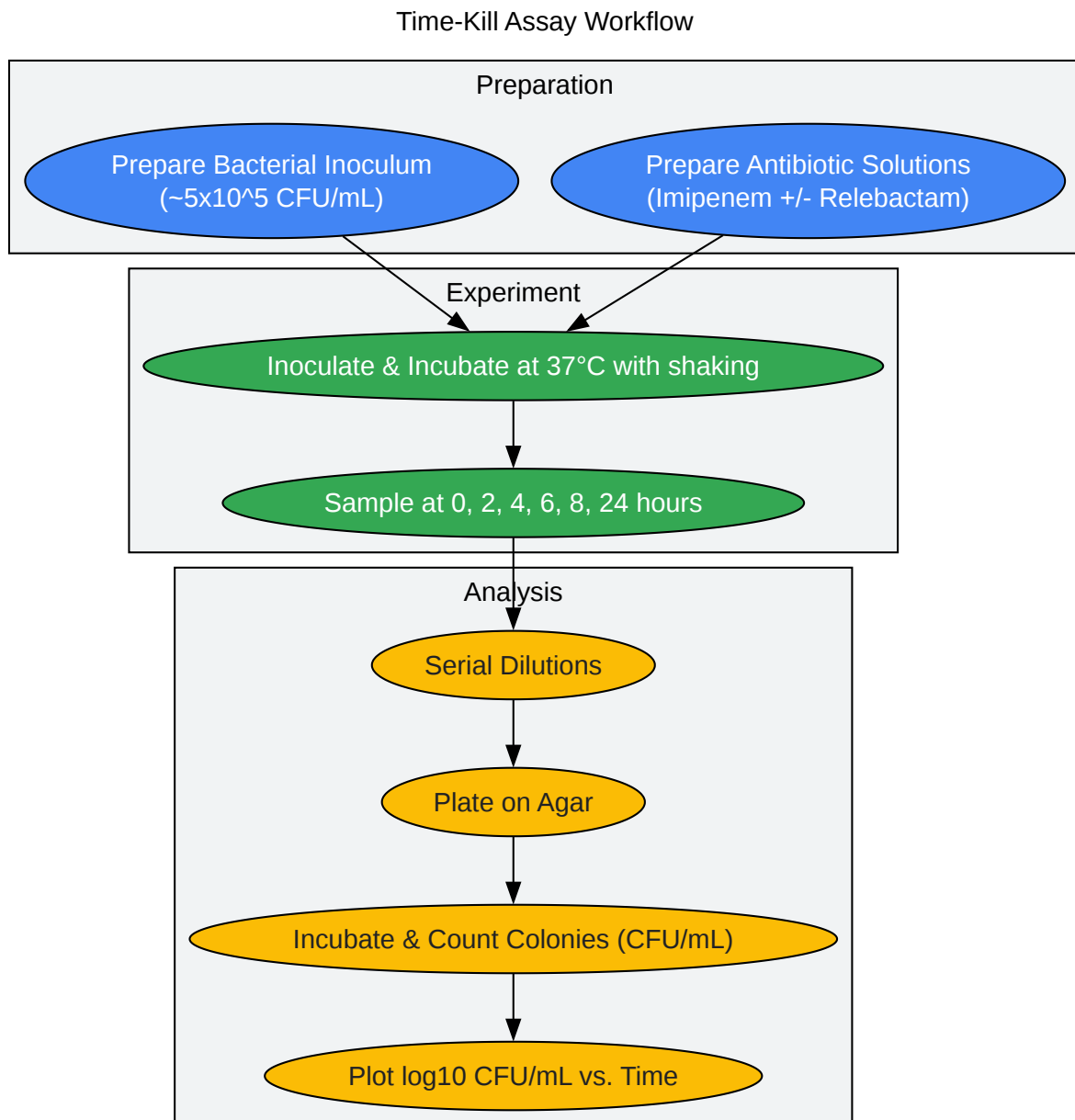
- Imipenem and **Relebactam** analytical grade powders
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Bacterial isolate of interest
- Sterile culture tubes or flasks
- Shaking incubator (37°C)

- Spectrophotometer or McFarland standards
- Sterile saline or phosphate-buffered saline (PBS) for dilutions
- Appropriate agar plates (e.g., Tryptic Soy Agar)
- Pipettes, tips, and other sterile laboratory equipment

Procedure:

- Inoculum Preparation:
 - From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
 - Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL.[10]
 - Dilute this standardized suspension in CAMHB to achieve a final starting inoculum of approximately 5×10^5 CFU/mL in the test tubes.[10][11]
- Antimicrobial Solution Preparation:
 - Prepare stock solutions of imipenem and **relebactam**.
 - For time-kill assays, **relebactam** is often used at a fixed concentration of 4 $\mu\text{g/mL}$.[10][11]
 - Prepare test tubes with CAMHB containing the desired concentrations of imipenem with the fixed concentration of **relebactam**. Include a growth control tube (no antibiotic) and tubes with each agent alone if synergy is being assessed.
- Incubation and Sampling:
 - Inoculate each tube with the prepared bacterial suspension.
 - Incubate the tubes at 37°C with shaking (approximately 200 rpm).

- At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube for bacterial viability counting.[\[10\]](#)[\[12\]](#)
- Bacterial Viability Counting:
 - Perform serial ten-fold dilutions of the collected aliquots in sterile saline or PBS.
 - Plate a specific volume (e.g., 100 μ L) of the appropriate dilutions onto agar plates.
 - Incubate the plates overnight at 37°C.
 - Count the number of colonies to determine the CFU/mL at each time point. The lower limit of detection is typically around 100 CFU/mL.
- Data Analysis:
 - Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the growth control.
 - Bactericidal activity is typically defined as a ≥ 3 -log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[\[3\]](#)
 - Synergy is often defined as a ≥ 2 -log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[\[11\]](#)



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Caption: Time-Kill Assay Experimental Workflow.

Conclusion

Time-kill assays are a valuable tool for characterizing the in vitro activity of imipenem-relebactam. The provided protocols and data serve as a comprehensive resource for researchers investigating the efficacy of this combination against challenging Gram-negative pathogens. Adherence to standardized methodologies is essential for generating reliable and comparable data that can inform preclinical and clinical research.

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